molecular formula C19H15N3O2S2 B2720478 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-73-5

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2720478
CAS RN: 896679-73-5
M. Wt: 381.47
InChI Key: AAMGKJNYSFTJSY-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as MTPS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has shown promising results in various applications, including as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent.

Scientific Research Applications

Anti-Inflammatory and Anticancer Activities

Synthesis and Characterization of Celecoxib Derivatives : A study conducted by Küçükgüzel et al. (2013) focused on the synthesis of novel derivatives related to the structural framework of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. These compounds were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer activities, and their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase (RdRp). The research highlighted that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antiparasitic Activities

Design, Synthesis and Anti-P. falciparum Activity : Research by Silva et al. (2016) synthesized and tested derivatives of this compound for activity against Plasmodium falciparum. This study revealed that certain compounds showed promising activity against the chloroquine-resistant clone W2, suggesting potential applications in antimalarial therapy (Silva et al., 2016).

Photodynamic Therapy and Material Science Applications

New Zinc Phthalocyanine Derivatives : A study by Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine derivatives substituted with this compound derivative groups. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Activities

Synthesis of Some Azoles Incorporating a Sulfonamide Moiety : Research by Farag et al. (2012) involved the synthesis of derivatives containing the sulfonamide thiazole moiety for evaluation as anticonvulsant agents. Some compounds showed significant protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant drugs (Farag et al., 2012).

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-9-10-14(18-21-16-8-5-11-20-19(16)25-18)12-17(13)22-26(23,24)15-6-3-2-4-7-15/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMGKJNYSFTJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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